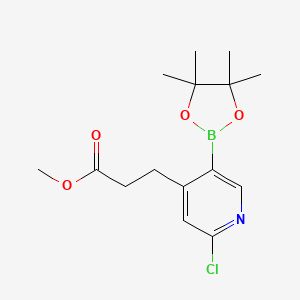
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate is a complex organic compound that features a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate typically involves the coupling of a pyridine derivative with a boronate ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to modify the ester group or the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted pyridine derivatives.
科学研究应用
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis
相似化合物的比较
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its boronate ester group is particularly valuable in cross-coupling reactions, making it a versatile intermediate in organic synthesis.
生物活性
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate (CAS No. 408492-29-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with a chloro group and a boron-containing moiety. Its molecular formula is C14H18BClO4, with a molecular weight of approximately 296.55 g/mol. The presence of the boron atom is significant as organoboron compounds are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, primarily through inhibition mechanisms. Organoboron compounds have been documented to act as enzyme inhibitors, particularly in kinase pathways. Kinases are critical in various cellular processes including cell signaling and metabolism. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer.
Table 1: Summary of Biological Targets and Activities
Pharmacological Properties
Research indicates that the compound exhibits favorable pharmacological properties, including:
- Selectivity : It shows selective inhibition against certain kinases while sparing others, which may reduce side effects associated with less selective inhibitors.
- Potency : Demonstrated potent activity in vitro with IC50 values suggesting effective concentrations for therapeutic use.
Case Studies and Research Findings
- Inhibition Studies : A study evaluating the compound's effect on EGFR found that it binds tightly to both wild-type and mutant forms of the receptor, which is crucial for treating non-small cell lung cancer (NSCLC). The compound displayed a 20-fold higher binding affinity to the L858R mutant compared to the wild-type receptor .
- Antibacterial Activity : Another investigation highlighted the compound's potential as an antibacterial agent by inhibiting LpxC in Pseudomonas aeruginosa, demonstrating prolonged activity post-removal from the system. This characteristic suggests potential advantages in dosing regimens for antibiotic therapies .
- Kinase Inhibition Profiles : Further studies have shown that this compound can inhibit multiple kinases involved in cancer progression, indicating its utility in developing multi-targeted therapies for complex diseases like cancer .
Safety and Toxicological Profile
As with many chemical compounds used in medicinal applications, understanding the safety profile is crucial. The compound has been noted to exhibit some hazardous properties (e.g., H302-H335), indicating potential toxicity if mishandled or improperly dosed . Proper handling procedures must be established when working with this compound.
属性
分子式 |
C15H21BClNO4 |
|---|---|
分子量 |
325.6 g/mol |
IUPAC 名称 |
methyl 3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanoate |
InChI |
InChI=1S/C15H21BClNO4/c1-14(2)15(3,4)22-16(21-14)11-9-18-12(17)8-10(11)6-7-13(19)20-5/h8-9H,6-7H2,1-5H3 |
InChI 键 |
VBAFUCQVENJNOO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2CCC(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















